molecular formula C21H11Cl3N2O3 B6049809 2,4-dichloro-N-[2-chloro-4-(1,3-dioxoisoindol-2-yl)phenyl]benzamide

2,4-dichloro-N-[2-chloro-4-(1,3-dioxoisoindol-2-yl)phenyl]benzamide

Cat. No.: B6049809
M. Wt: 445.7 g/mol
InChI Key: MXDFMMLRKAXDQS-UHFFFAOYSA-N
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Description

2,4-dichloro-N-[2-chloro-4-(1,3-dioxoisoindol-2-yl)phenyl]benzamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzamide core with multiple chlorine substitutions and an isoindole moiety, making it a subject of interest in synthetic chemistry and pharmacology.

Properties

IUPAC Name

2,4-dichloro-N-[2-chloro-4-(1,3-dioxoisoindol-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H11Cl3N2O3/c22-11-5-7-15(16(23)9-11)19(27)25-18-8-6-12(10-17(18)24)26-20(28)13-3-1-2-4-14(13)21(26)29/h1-10H,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXDFMMLRKAXDQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC(=C(C=C3)NC(=O)C4=C(C=C(C=C4)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H11Cl3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-[2-chloro-4-(1,3-dioxoisoindol-2-yl)phenyl]benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Friedel-Crafts Acylation: This step involves the acylation of a benzene ring using an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Nitration and Reduction:

    Substitution Reactions: Chlorination of the aromatic rings using reagents like thionyl chloride or phosphorus pentachloride.

    Coupling Reactions: Formation of the amide bond through coupling reactions using reagents like carbodiimides or acid chlorides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-[2-chloro-4-(1,3-dioxoisoindol-2-yl)phenyl]benzamide undergoes various chemical reactions, including:

    Oxidation: Can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of nitro groups to amines using hydrogenation or metal hydrides.

    Substitution: Electrophilic aromatic substitution reactions, especially chlorination and nitration.

    Coupling Reactions: Suzuki-Miyaura coupling for forming carbon-carbon bonds.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Chlorinating Agents: Thionyl chloride, phosphorus pentachloride.

    Coupling Reagents: Palladium catalysts, boronic acids.

Major Products

The major products formed from these reactions include various substituted benzamides, chlorinated aromatic compounds, and amine derivatives.

Scientific Research Applications

2,4-dichloro-N-[2-chloro-4-(1,3-dioxoisoindol-2-yl)phenyl]benzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-[2-chloro-4-(1,3-dioxoisoindol-2-yl)phenyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent.

Comparison with Similar Compounds

Similar Compounds

    2,4-dichloropyrimidine: Shares similar chlorinated aromatic structure but with a pyrimidine core.

    2,4-dichlorotoluene: Another chlorinated aromatic compound with different functional groups.

    2,4-dichlorophenylhydrazine: Contains similar chlorine substitutions but with a hydrazine group.

Uniqueness

2,4-dichloro-N-[2-chloro-4-(1,3-dioxoisoindol-2-yl)phenyl]benzamide is unique due to its combination of a benzamide core with an isoindole moiety, providing distinct chemical and biological properties not found in simpler chlorinated aromatics.

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